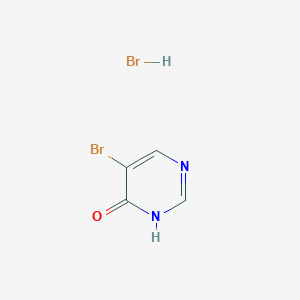

5-Bromo-4(3H)-pyrimidone Hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4Br2N2O |

|---|---|

Molecular Weight |

255.90 g/mol |

IUPAC Name |

5-bromo-1H-pyrimidin-6-one;hydrobromide |

InChI |

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-2-7-4(3)8;/h1-2H,(H,6,7,8);1H |

InChI Key |

FKEMMRSJRCDQPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=N1)Br.Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 3h Pyrimidone Hydrobromide

Nucleophilic Displacement Reactions

Nucleophilic displacement is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of a wide array of functional groups onto the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. Unlike typical aromatic rings that favor electrophilic substitution, the electron-deficient nature of the pyrimidine ring activates it for nucleophilic attack. chemistrysteps.com This reaction does not proceed via SN1 or SN2 mechanisms but through a stepwise addition-elimination process. chemistrysteps.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group (in this case, the bromide ion) is expelled, restoring the aromatic system and resulting in the substituted product. chemistrysteps.com

The presence of strong electron-withdrawing groups on the ring enhances the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. chemistrysteps.comlibretexts.org In the case of 5-Bromo-4(3H)-pyrimidone, the ring nitrogens and the carbonyl group inherently make the ring electron-poor, thus facilitating this substitution pathway. A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the bromine atom. chemistrysteps.com Research on related heterocyclic systems, such as 5-bromo-1,2,3-triazines, has demonstrated successful SNAr reactions with phenols, highlighting a pathway for forming aryloxy-substituted heterocycles. nih.gov

Table 1: Key Features of SNAr Reactions on Halogenated Pyrimidines

| Feature | Description | Reference |

| Mechanism | Addition-Elimination | chemistrysteps.comlibretexts.org |

| Key Intermediate | Meisenheimer Complex (resonance-stabilized carbanion) | libretexts.org |

| Requirement | Electron-deficient aromatic ring | chemistrysteps.com |

| Leaving Group | Halogen (e.g., Bromine) | chemistrysteps.com |

| Nucleophiles | Strong nucleophiles (e.g., ⁻OH, ⁻OR, ⁻SR, NH₃, amines) | chemistrysteps.com |

The formation of new carbon-carbon bonds is fundamental in organic synthesis for building molecular complexity. In the context of 5-bromopyrimidine (B23866) derivatives, carbanions serve as potent nucleophiles for creating such bonds. The reaction of 5-bromo-1,3-dimethyluracil, a close analogue of 5-Bromo-4(3H)-pyrimidone, with carbanions derived from active methylene (B1212753) compounds demonstrates the diversity of this chemistry. rsc.org Depending on the nature of the carbanion, these reactions can yield various products, including 5,6-disubstituted 5,6-dihydrouracil derivatives and more complex bicyclic systems like 2,4-diazabicyclo[4.1.0]heptane derivatives. rsc.org

These transformations highlight that carbanions can attack either the C-5 position, displacing the bromine, or the C-6 position, leading to addition or subsequent rearrangement and cyclization products. The generation of carbanions can be achieved using strong bases, and their reactivity can be tuned to control the outcome of the C-C bond formation. rsc.orgmdpi.com The photocatalytic generation of carbanion equivalents also represents a modern strategy for initiating these transformations under mild conditions. researchgate.net

Metallation and Subsequent Transformations

Metallation, particularly lithiation, is a powerful strategy for the regioselective functionalization of heterocyclic compounds. For derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone, a highly regioselective lithiation-substitution protocol has been developed to introduce various substituents at the C-6 position. nih.gov This process typically involves protecting the amino group, followed by treatment with a strong organolithium base such as n-butyllithium (n-BuLi). This generates a potent anionic intermediate via deprotonation at the C-6 position. nih.gov

This lithiated intermediate readily reacts with a range of electrophiles, allowing for the introduction of diverse functional groups. This method provides a versatile and efficient route to novel C-6 substituted pyrimidinones (B12756618). nih.gov

Table 2: Examples of C-6 Functionalization via Lithiation of a Pyrimidinone Derivative

| Electrophile | Resulting C-6 Substituent | Reference |

| 2-Bromoethylbenzene | Phenethyl | nih.gov |

| Acetone | 2-hydroxyprop-2-yl | nih.gov |

This metallation-alkylation sequence underscores the utility of this approach for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Intramolecular Rearrangements in 5-Bromopyrimidine Derivatives

Pyrimidine derivatives can undergo various intramolecular rearrangements, leading to the formation of isomeric heterocyclic structures. One of the most notable is the Dimroth rearrangement, which involves the isomerization of heterocycles through a process of ring opening and ring closure. nih.gov This rearrangement typically occurs under acidic, basic, or thermal conditions and involves the transposition of heteroatoms within the ring system. nih.gov

The accepted mechanism for certain pyrimidine derivatives involves the addition of a nucleophile, followed by ring opening, and subsequent ring closure (ANRORC mechanism). nih.gov For example, the rearrangement of a 2-imino-1-methyl-1,2-dihydropyrimidine to 2-(methylamino)-pyrimidine proceeds via this pathway. nih.gov While specific examples involving 5-Bromo-4(3H)-pyrimidone are not detailed, the underlying pyrimidine scaffold is prone to such transformations. After an initial substitution or modification, the resulting derivative could potentially undergo an intramolecular rearrangement to yield a more thermodynamically stable isomer, such as the transformation of a six-membered ring into a five-membered one under basic conditions. researchgate.net

Cyclization Reactions Involving 5-Bromo-4(3H)-pyrimidone Moieties

The 5-Bromo-4(3H)-pyrimidone scaffold is a valuable building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These cyclization reactions often involve the pyrimidine ring participating as one component in the formation of a new, fused ring.

Various synthetic strategies utilize pyrimidine derivatives to construct fused systems like pyrimido[4,5-d]pyrimidines. rsc.org These reactions can proceed through initial condensation steps followed by intramolecular cyclization. For instance, the reaction of an aminopyrimidine with reagents like formic acid or aryl aldehydes can lead to the formation of a second fused pyrimidine ring. rsc.org

Mechanistic Investigations in 5 Bromo 4 3h Pyrimidone Hydrobromide Chemistry

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical and computational chemistry have become indispensable tools for mapping the complex reaction landscapes of heterocyclic compounds. researchgate.netmdpi.com For pyrimidine (B1678525) derivatives, methods like Density Functional Theory (DFT) are utilized to calculate the geometries, energies, and electronic properties of reactants, transition states, and products. researchgate.netresearchgate.net These calculations help in proposing and verifying reaction pathways, offering a molecular-level understanding that complements experimental observations. By modeling the interaction between the pyrimidinone core and various reagents, researchers can predict the most likely mechanistic routes and rationalize experimental outcomes such as product distribution and reaction rates.

The synthesis of 5-Bromo-4(3H)-pyrimidone typically involves the electrophilic bromination of a 4(3H)-pyrimidone precursor. Theoretical calculations are instrumental in analyzing the mechanism of this hallmark reaction. mdpi.comnih.gov The process is generally understood to proceed via an electrophilic aromatic substitution (EAS) mechanism, where the pyrimidinone ring acts as the nucleophile.

Computational models can map the potential energy surface for the approach of an electrophilic bromine species (e.g., Br⁺, or a polarized bromine molecule) to the pyrimidine ring. The analysis focuses on the formation of key intermediates, such as the sigma complex (or arenium ion), and the subsequent deprotonation to restore aromaticity. The bromination of 2(1H)-pyrimidinone, a related structure, has been shown to involve the rapid formation of an addition intermediate, which then undergoes a slower, acid-catalyzed conversion to the final 5-bromopyrimidinone product. researchgate.net

Theoretical studies can quantify the activation energies for each step, providing a detailed picture of the reaction kinetics. For instance, calculations can compare the energy barriers for the formation of different sigma complexes, thereby predicting the most favorable reaction site.

Table 1: Calculated Parameters for the Electrophilic Bromination of 4(3H)-Pyrimidone

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Characteristics |

|---|---|---|---|

| 1 | Reactants (Pyrimidone + Br₂) | 0.0 | Initial state |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of C5-Br bond |

| 3 | Sigma Complex (C5-adduct) | +4.5 | Bromine attached to C5 |

| 4 | Transition State 2 (TS2) | +10.8 | C5-H bond breaking |

| 5 | Products (5-Bromopyrimidone + HBr) | -5.7 | Final aromatic product |

Note: Data are illustrative, based on general principles of electrophilic aromatic substitution modeled by computational methods.

A primary goal of mechanistic studies is to understand and predict the selectivity of reactions. For the bromination of 4(3H)-pyrimidone, the principal question is one of regioselectivity—why the substitution occurs preferentially at the C-5 position. Theoretical calculations provide robust answers by comparing the stability of the possible intermediates formed upon electrophilic attack at different positions (e.g., C-2, C-5, or C-6). mdpi.comdntb.gov.ua

Calculations consistently show that the sigma complex resulting from bromine addition at the C-5 position is significantly more stable than intermediates from attack at other positions. This enhanced stability is attributed to the electronic effects of the ring nitrogen atoms and the carbonyl group, which direct the electrophile to the C-5 position. The electron-donating nature of the N-1 and N-3 atoms (in its enol-like form) activates the C-5 position for electrophilic attack. Highly regioselective synthetic protocols have been developed based on this inherent reactivity. nih.govkuleuven.be Stereoselectivity is generally not a factor in the direct bromination of the planar pyrimidinone ring.

Table 2: Theoretical Comparison of Intermediates for Bromination Regioselectivity

| Site of Attack | Intermediate Structure | Calculated Stability (Relative Energy, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C-5 | C-5 Sigma Complex | 0.0 (most stable) | Major Product |

| C-6 | C-6 Sigma Complex | +8.9 | Minor or no product |

| C-2 | C-2 Sigma Complex | +12.5 | Not observed |

Note: Energies are relative to the most stable C-5 intermediate and are representative values from theoretical models.

Role of Intermediate Species in Reaction Pathways

The identification and characterization of intermediate species are fundamental to understanding any reaction mechanism. In the chemistry of 5-Bromo-4(3H)-pyrimidone, both transient and isolable intermediates play crucial roles.

During electrophilic bromination, the primary transient intermediate is the sigma complex, where the bromine atom is covalently bonded to the C-5 carbon, temporarily disrupting the ring's aromaticity. mdpi.com The stability of this species is the key determinant of the reaction's regioselectivity.

Advanced Spectroscopic Characterization of 5 Bromo 4 3h Pyrimidone Hydrobromide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, including pyrimidine (B1678525) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of pyrimidinone derivatives. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise mapping of the molecule's carbon and hydrogen framework.

For the parent compound, 5-Bromo-4(3H)-pyrimidone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring. The proton at the C2 position and the proton at the C6 position would appear as singlets, with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the carbonyl group, and the bromine atom. The N-H proton would typically appear as a broad singlet, and its position can be highly dependent on the solvent and concentration.

In substituted derivatives, such as 2-amino-5-bromo-6-alkylpyrimidin-4(3H)-ones, the spectral complexity increases, but also provides richer structural information. For instance, the analysis of 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one reveals characteristic signals for the propyl group (a triplet for the methyl group and multiplets for the methylene (B1212753) groups) in addition to broad, D₂O-exchangeable signals for the amino (NH₂) and amide (NH) protons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for 2-Amino-5-bromo-6-alkylpyrimidin-4(3H)-one Derivatives in DMSO-d₆ nih.gov

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one | 0.93 (t, 3H, CH₃), 1.54-1.66 (m, 2H, CH₂), 2.54 (t, 2H, CH₂), 7.29 (br, 2H, NH₂) | 13.3, 20.1, 35.4, 98.9 (C-Br), 152.0, 157.3 (C=O) |

| 2-Amino-5-bromo-6-butylpyrimidin-4(3H)-one | 0.89 (t, 3H, CH₃), 1.26-1.38 (m, 2H, CH₂), 1.49-1.59 (m, 2H, CH₂), 2.50 (t, 2H, CH₂), 6.62 (br, 2H, NH₂), 11.18 (br, 1H, NH) | 14.1, 22.2, 29.2, 34.0, 99.2 (C-Br), 152.6, 158.0 (C=O) |

The ¹³C NMR spectra are equally informative. The carbonyl carbon (C=O) of the pyrimidinone ring typically resonates at a downfield chemical shift (around 157-160 ppm). nih.govambeed.com The carbon atom attached to the bromine (C-Br) is also characteristically shifted, appearing around 99 ppm in the examples above. nih.gov The remaining carbon signals correspond to the other positions on the pyrimidine ring and any substituents.

For more complex derivatives or to resolve ambiguities in structural assignment, two-dimensional (2D) NMR techniques are invaluable. These experiments reveal correlations between different nuclei, providing a complete picture of molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of a substituted pyrimidinone would show cross-peaks between neighboring protons in alkyl chains or other substituent groups, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular skeleton. It detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This allows for the identification of quaternary (non-protonated) carbons and the connection of different molecular fragments. For instance, an HMBC spectrum could show a correlation from the N-H proton to the adjacent carbonyl carbon and other ring carbons, confirming the core pyrimidinone structure.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Confirmation

IR spectroscopy and Mass Spectrometry provide complementary information that serves to confirm the functional groups present and the molecular weight of the compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of 5-Bromo-4(3H)-pyrimidone Hydrobromide would display characteristic absorption bands that act as a molecular fingerprint. For pyrimidine derivatives, key stretching vibrations include the C=O group, typically seen as a strong band between 1670–1695 cm⁻¹, and N-H stretching, which appears as a broader band in the 2900–3200 cm⁻¹ region. nih.govambeed.com

Table 2: Typical Infrared Absorption Bands for Brominated Pyrimidinone Derivatives nih.govambeed.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100–3200 (and broader) |

| C=O | Stretching | 1670–1695 |

| C=N | Stretching | ~1555–1630 |

| C=C | Aromatic/Ring Stretching | ~1580–1610 |

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. A key feature in the mass spectrum of 5-Bromo-4(3H)-pyrimidone is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., m/z 174 and 176). This distinctive isotopic pattern is a definitive indicator of the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₄H₃BrN₂O) by providing a highly accurate mass measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The pyrimidinone ring system contains π bonds and non-bonding electron pairs (on the nitrogen and oxygen atoms), making it a chromophore that absorbs in the UV region.

The UV-Vis spectrum of pyrimidinone derivatives is typically characterized by absorptions arising from π → π* and n → π* electronic transitions. wikipedia.org

π → π transitions:* These are generally high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic and conjugated systems like pyrimidinone, these transitions often occur below 300 nm.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the carbonyl oxygen or ring nitrogens) to a π* antibonding orbital. They are typically of lower energy and lower intensity than π → π* transitions and appear at longer wavelengths.

For the parent 4(3H)-Pyrimidinone, absorptions are expected in the UV region. The introduction of a bromine atom at the 5-position can cause a bathochromic (red) shift in the absorption maxima due to its auxochromic effect. The exact position and intensity of these absorption bands can also be influenced by the solvent polarity.

Theoretical and Computational Chemistry Studies on 5 Bromo 4 3h Pyrimidone Hydrobromide

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. dergipark.org.tr This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying pyrimidine (B1678525) derivatives. ijcce.ac.irsamipubco.com DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and vibrational frequencies of the compound in its ground state. nih.gov A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p) to model the system accurately. irjweb.comnih.gov

A fundamental step in computational analysis is to determine the molecule's most stable three-dimensional conformation, known as its equilibrium geometry. This is achieved through an optimization process where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting geometry corresponds to a stationary point on the potential energy surface. For 5-Bromo-4(3H)-pyrimidone, this calculation would precisely define the bond lengths, bond angles, and dihedral angles of the pyrimidine ring and its substituents.

Once the structure is optimized, frequency calculations are performed to confirm that the geometry represents a true energy minimum (characterized by the absence of imaginary frequencies). These calculations also provide valuable thermodynamic data, including zero-point vibrational energy (ZPVE), entropy, and thermal energy contributions, which are crucial for understanding the molecule's stability and behavior at different temperatures. nih.gov

Table 1: Example of Calculated Thermodynamic Parameters for a Pyrimidine Derivative This table presents typical data obtained from DFT calculations for illustrative purposes.

| Parameter | Value | Unit |

|---|---|---|

| Optimized Energy | -2850.1234 | Hartree |

| Zero-Point Vibrational Energy | 110.54 | kcal/mol |

| Enthalpy (298.15 K) | 118.78 | kcal/mol |

| Gibbs Free Energy (298.15 K) | 85.32 | kcal/mol |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govfrontiersin.org

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. frontiersin.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com For 5-Bromo-4(3H)-pyrimidone, the HOMO is expected to be localized over the electron-rich regions of the pyrimidine ring and the bromine atom, while the LUMO would likely be distributed across the π-antibonding system of the ring. Analysis of the HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data This table shows an example of HOMO-LUMO data generated from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| Energy Gap (ΔE) | 5.13 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For 5-Bromo-4(3H)-pyrimidone, the MEP map would show significant negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atom attached to the nitrogen would be a region of high positive potential. This analysis provides a clear picture of the molecule's reactive sites. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive, localized framework of chemical bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method is highly effective for analyzing intramolecular interactions that contribute to molecular stability, such as hyperconjugation.

Hyperconjugation involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In 5-Bromo-4(3H)-pyrimidone, significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the pyrimidine ring (acceptors). NBO analysis provides a quantitative measure of these delocalization effects, offering deep insight into the electronic stability of the molecule. numberanalytics.com

Table 3: Example of NBO Second-Order Perturbation Energy E(2) Analysis This table illustrates typical donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C4-C5) | 25.4 |

| LP(1) O8 | π*(C4-N3) | 18.9 |

| π(C5-C6) | π*(N1-C2) | 15.2 |

Reactivity Descriptors (e.g., Electrophilicity, Chemical Potential, Hardness)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. These quantum chemical parameters are calculated using the following relationships:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Represents the resistance of the molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): ω = μ² / (2η)

Quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. samipubco.com

Table 4: Example of Calculated Global Reactivity Descriptors This table provides illustrative values for reactivity descriptors based on HOMO-LUMO energies.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.285 |

| Chemical Hardness (η) | 2.565 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies correspond to the normal modes of vibration. Although there is often a systematic deviation from experimental values, this can be corrected by applying a scaling factor, leading to excellent agreement between theoretical and observed spectra. nih.gov This analysis allows for a detailed assignment of the vibrational bands observed in FT-IR and FT-Raman spectra.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths for the electronic transitions from the ground state to various excited states. nih.gov This information is vital for interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule.

Derivatization and Structural Modification Strategies for 5 Bromo 4 3h Pyrimidone Hydrobromide

C-5 and C-6 Position Functionalization

The carbon atoms at the 5th and 6th positions of the 5-bromo-4(3H)-pyrimidone ring are primary sites for introducing chemical diversity. The bromine atom at C-5 is particularly amenable to substitution via modern cross-coupling reactions, while the C-6 position can be functionalized through methods like lithiation.

A highly effective method for introducing substituents at the C-6 position of the pyrimidinone ring is through a lithiation-substitution protocol. This strategy offers a regioselective approach to creating new carbon-carbon bonds. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position have been synthesized using this method. nih.gov The process typically involves the in-situ generation of an anion intermediate by treating the starting pyrimidinone with a strong base like n-butyllithium (n-BuLi). nih.gov This lithiated intermediate can then react with a range of electrophiles to introduce diverse functional groups.

This versatile and efficient regioselective lithiation–substitution protocol has been successfully employed to prepare C-6 elaborated 2-amino-5-bromo-4(3H)-pyrimidinones, which are valuable for elucidating structure-activity relationships within this class of compounds. nih.gov The reaction of the lithiated intermediate with different electrophiles, such as alkyl bromides, allows for the introduction of various alkyl chains at the C-6 position. nih.gov

Table 1: Examples of C-6 Substituted 2-amino-5-bromo-4(3H)-pyrimidinones Synthesized via Lithiation-Substitution nih.gov

| Starting Material | Electrophile | C-6 Substituent |

| 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone | Ethyl bromide | -CH2CH3 |

| 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone | n-Propyl bromide | -CH2CH2CH3 |

| 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone | n-Butyl bromide | -CH2CH2CH2CH3 |

This table is illustrative of the types of substitutions possible and is based on the described synthetic protocol.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-5 position of 5-bromo-4(3H)-pyrimidone hydrobromide makes it an ideal substrate for such transformations. While direct examples on this specific hydrobromide salt are not extensively detailed in the provided context, the reactivity of 5-bromopyrimidines in general strongly implies the feasibility of these reactions. The Suzuki and Sonogashira reactions, in particular, are widely used to introduce aryl, heteroaryl, and alkynyl groups into heterocyclic systems. researchgate.netmdpi.comresearchgate.net

The Suzuki-Miyaura coupling reaction involves the reaction of the bromo-pyrimidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This reaction is known for its tolerance of a wide range of functional groups and is a practical approach for the synthesis of biaryl compounds. mdpi.com Similarly, the Sonogashira reaction couples the bromo-pyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netnanochemres.org These reactions are noted for their high efficiency, selectivity, and mild reaction conditions. researchgate.net The application of these methods to 5-bromo-4(3H)-pyrimidone would allow for the synthesis of a diverse library of C-5 substituted analogs.

Table 2: Potential C-5 Functionalization of 5-Bromo-4(3H)-pyrimidone via Palladium-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Potential C-5 Substituent | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | Aryl group | Pd(PPh3)4, Base (e.g., K3PO4) |

| Suzuki-Miyaura | Heteroarylboronic acid | Heteroaryl group | PdCl2(dppf), Base (e.g., Na2CO3) |

| Sonogashira | Terminal alkyne | Alkynyl group | PdCl2(PPh3)2, CuI, Amine base |

This table represents potential applications of these reactions to the target compound based on known methodologies for similar structures.

Pyrimidine (B1678525) Ring Annulation and Heterocycle Fusion Strategies

Another avenue for the structural modification of 5-bromo-4(3H)-pyrimidone involves the construction of fused ring systems, a process known as annulation. This strategy leads to the formation of bicyclic and polycyclic heteroaromatic compounds, which often exhibit unique biological and photophysical properties. The fusion of a pyrimidine moiety with other heterocyclic scaffolds can result in a new class of hybrid heterocycles with potentially enhanced activities. derpharmachemica.com

One such example is the synthesis of pteridines, which are pyrazino[2,3-d]pyrimidines, through the cyclization of appropriately functionalized pyrimidinones (B12756618). A highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones has been shown to produce functionalized pteridines in excellent yields under mild conditions. nih.gov This type of transformation, if applied to a derivative of 5-bromo-4(3H)-pyrimidone, could lead to novel fused heterocyclic systems.

Furthermore, the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds is a known method for synthesizing a class of pteridines called lumazines. nih.gov By first converting the 5-bromo-4(3H)-pyrimidone into a 4,5-diamino derivative, this strategy could be employed to access a variety of fused pyrimidine structures.

Systematic Structure-Activity Relationship (SAR) Studies via Analog Synthesis

The synthesis of a diverse library of analogs of 5-bromo-4(3H)-pyrimidone is fundamental to conducting systematic structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically altering different parts of the molecule and assessing the impact on its activity, researchers can develop a deeper understanding of its mechanism of action and design more potent and selective compounds. nih.govnih.gov

The derivatization strategies discussed previously, such as C-6 functionalization via lithiation and C-5 modification through cross-coupling reactions, are instrumental in generating the necessary chemical diversity for robust SAR studies. nih.gov For example, the synthesis of a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with varying substituents at the C-6 position was undertaken specifically to elucidate the SAR for their antiviral activity. nih.gov Although the synthesized compounds in that particular study were found to be active only near their toxicity threshold, the study demonstrates the importance of analog synthesis in exploring the therapeutic potential of this class of molecules. nih.gov

Applications of 5 Bromo 4 3h Pyrimidone Hydrobromide in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The reactivity of the C-Br bond and the pyrimidone ring in 5-bromo-4(3H)-pyrimidone and its derivatives enables its use as a key starting material for the construction of various fused heterocyclic systems. These complex structures are often scaffolds for biologically active compounds.

A notable application is in the synthesis of thieno[2,3-d]pyrimidines. For instance, 5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine can be synthesized from 2-amino-3-cyanothiophene through a multi-step reaction sequence. chemicalbook.com This involves reactions such as bromination, reduction, and cyclization to form the fused thieno[2,3-d]pyrimidine (B153573) core. Another approach involves the use of palladium-catalyzed cross-coupling reactions of 5-iodopyrimidines with alkynes, followed by cyclization to yield furo- and thieno-[2,3-d]-pyrimidines. jst.go.jp

Furthermore, 5-bromo-4(3H)-pyrimidone derivatives are utilized in the preparation of pyrido[3,4-d]pyrimidines. The synthesis can commence from commercially available starting materials like 5-bromo-4-methyl-3-nitropyridine, which undergoes a series of transformations including oxidation, amidation, and cyclization to afford the desired pyrido[3,4-d]pyrimidine (B3350098) scaffold. mdpi.com

The following table summarizes some of the complex heterocyclic systems synthesized from 5-bromo-4(3H)-pyrimidone derivatives:

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic System |

| 2-Amino-3-cyanothiophene | Multi-step synthesis including bromination | 5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine chemicalbook.com |

| 5-Iodopyrimidines | Palladium-catalyzed cross-coupling and cyclization | Furo[2,3-d]pyrimidines and Thieno[2,3-d]pyrimidines jst.go.jp |

| 5-Bromo-4-methyl-3-nitropyridine | Oxidation, amidation, and cyclization | Pyrido[3,4-d]pyrimidines mdpi.com |

Intermediate in Pharmaceutical Synthesis

The pyrimidine (B1678525) scaffold is a common feature in a multitude of approved drugs, and 5-bromo-4(3H)-pyrimidone hydrobromide is an important intermediate in the synthesis of novel pharmaceutical agents. nih.gov Its ability to undergo various chemical modifications allows for the generation of libraries of compounds for drug discovery programs.

One significant area of application is the development of phosphodiesterase 5 (PDE5) inhibitors. Research has shown that 5-bromopyrimidin-4(3H)-ones can be explored as potent inhibitors of PDE5. nih.gov By modifying the substituents at the 6-position of the pyrimidinone ring and at the 5'-position of a phenyl ring, novel and potent PDE5 inhibitors have been identified. For example, 5-Bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one has been identified as a new scaffold for potent PDE5 inhibitors. nih.gov

Additionally, 5-bromo-2-substituted-4(3H)-quinazolinones, which can be synthesized from derivatives of 5-bromo-4(3H)-pyrimidone, are crucial intermediates for the creation of novel thymidylate synthase inhibitors, a target for anticancer drugs. The synthesis of these quinazolinones can be achieved through the cyclization of 2-amino-6-bromo benzoic acid with cyanamide.

The table below highlights some pharmaceutical applications of compounds derived from 5-bromo-4(3H)-pyrimidone:

| Derived Compound Class | Therapeutic Target | Potential Application |

| 5-Bromopyrimidin-4(3H)-ones | Phosphodiesterase 5 (PDE5) | Treatment of erectile dysfunction nih.gov |

| 5-Bromo-2-substituted-4(3H)-quinazolinones | Thymidylate synthase | Anticancer agents |

| 2-Amino-5-bromo-4(3H)-pyrimidinone derivatives | Various viral strains | Antiviral agents nih.gov |

Role in Agrochemical Development (General Context)

Catalyst Development and Mechanistic Insights in Pyrimidine Chemistry

The study of reactions involving 5-bromo-4(3H)-pyrimidone and its derivatives contributes to a deeper understanding of pyrimidine chemistry and can lead to the development of new catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are frequently employed for the functionalization of the pyrimidine ring, and mechanistic studies of these reactions can lead to more efficient and selective synthetic methods. jst.go.jp

Furthermore, investigations into the synthesis of complex heterocyclic systems from pyrimidine precursors, such as the formation of pyrido[3,4-d]pyrimidines, provide valuable mechanistic insights into cyclization and rearrangement reactions. mdpi.com Understanding these mechanisms allows for the rational design of synthetic routes to novel compounds with desired properties. The reactivity of the pyrimidine ring and the influence of substituents, such as the bromo group at the 5-position, are key areas of mechanistic investigation.

Supramolecular Chemistry and Crystal Engineering of 5 Bromo 4 3h Pyrimidone Hydrobromide Systems

Non-Covalent Interactions in Crystal Structures

Non-covalent interactions are the primary forces directing the self-assembly of molecules in the crystalline state. For 5-Bromo-4(3H)-pyrimidone Hydrobromide, the key interactions expected to define its crystal structure are hydrogen bonds, halogen bonds, and other van der Waals forces such as π-π stacking.

Pyrimidinone scaffolds are well-known for their ability to form persistent N–H···O hydrogen bonds, similar to those found in the base pairs of nucleic acids. nih.gov In the case of the hydrobromide salt, the pyrimidine (B1678525) ring is expected to be protonated, creating a cationic pyrimidinium species. This introduces a strong, positively charged hydrogen bond donor site (N⁺–H). The primary hydrogen bond acceptors in the system would be the carbonyl oxygen atom of another pyrimidinone molecule and, crucially, the bromide anion (Br⁻).

The resulting hydrogen bonding network is likely to be dominated by strong, charge-assisted N⁺–H···O and N⁺–H···Br⁻ interactions. These interactions are significantly stronger than those in the neutral parent molecule, leading to a more stable and tightly packed crystal lattice. The competition and geometric arrangement of these hydrogen bonds would be a defining feature of the crystal packing.

Table 1: Expected Hydrogen Bond Interactions in this compound This table is illustrative, based on typical bond lengths in related structures.

| Donor (D) | Acceptor (A) | Type of Interaction | Typical D···A Distance (Å) |

|---|---|---|---|

| N⁺–H | O=C | Charge-assisted Hydrogen Bond | 2.6 - 2.8 |

| N⁺–H | Br⁻ | Charge-assisted Hydrogen Bond | 3.1 - 3.4 |

| C–H | O=C | Weak Hydrogen Bond | 3.0 - 3.5 |

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). nih.gov The bromine atom in 5-Bromo-4(3H)-pyrimidone, being covalently bonded to a carbon atom of the pyrimidine ring, possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C–Br bond.

This electrophilic region can interact favorably with electron-rich sites. In the crystal lattice of the hydrobromide salt, potential halogen bond acceptors include the carbonyl oxygen atom and the bromide anion. Therefore, C–Br···O and C–Br···Br⁻ interactions could play a significant role in the supramolecular assembly, potentially competing with or complementing the dominant hydrogen bonding networks. nih.gov The strength of these interactions would influence the orientation of the molecules within the crystal.

Additionally, weaker C–H···O hydrogen bonds, where hydrogen atoms from the pyrimidine ring interact with the carbonyl oxygen, are expected to be present. nih.gov These numerous, albeit weaker, interactions collectively contribute significantly to the cohesion and stability of the crystal structure.

Co-Crystal Formation and Polymorphism Studies

While the subject of this article is a salt, the neutral 5-Bromo-4(3H)-pyrimidone molecule would be a candidate for co-crystal formation. Co-crystals are crystalline materials composed of two or more different neutral molecules held together by non-covalent interactions, most commonly hydrogen bonding. ekb.eg By selecting appropriate co-formers (e.g., dicarboxylic acids, amides), one could systematically modify the crystal structure and, consequently, the physicochemical properties of the parent compound. Common methods for preparing co-crystals include solvent evaporation, grinding (neat or liquid-assisted), and slurry crystallization. ekb.egnih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in pharmaceutical solids. Different polymorphs of this compound could arise from variations in crystallization conditions (e.g., solvent, temperature, pressure). Each polymorph would exhibit a unique arrangement of molecules and a distinct network of non-covalent interactions, leading to different physical properties such as melting point, solubility, and stability. The study of polymorphism is critical as it can significantly impact the performance and processing of a crystalline material.

Predictive Synthons and Supramolecular Assembly

Crystal engineering relies on the use of robust and predictable intermolecular recognition motifs, known as supramolecular synthons, to design crystal structures with desired properties. nih.gov For the this compound system, several predictable synthons can be postulated.

Crystal Structure Determination via X-ray Diffraction

The definitive method for elucidating the precise three-dimensional arrangement of atoms and the network of intermolecular interactions in a crystalline solid is single-crystal X-ray diffraction (SCXRD). mdpi.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, from which the positions of the atoms can be determined.

For a compound like this compound, the presence of the heavy bromine atom is advantageous for structure determination. washington.edu Heavy atoms scatter X-rays more strongly than lighter atoms (C, N, O, H), and their positions can often be located relatively easily from the diffraction data using methods like the Patterson function. This information is then used to solve the "phase problem," which is the central challenge in determining a crystal structure from diffraction data. washington.edu The final refined crystal structure would provide precise metric parameters for all covalent bonds and, critically, for the non-covalent interactions discussed above, including the distances and angles of hydrogen bonds, halogen bonds, and π-π stacking interactions.

Table 2: Example Crystallographic Data for a Hypothetical Pyrimidinium Bromide System This table presents typical data that would be obtained from an X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₄H₄BrN₂O · HBr |

| Formula Weight | 255.91 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.0 |

| Z (molecules/unit cell) | 4 |

Molecular Recognition Phenomena in Pyrimidine-Based Host-Guest Systems

Molecular recognition is a fundamental concept in supramolecular chemistry, describing the specific binding of a "guest" molecule to a complementary "host" molecule through non-covalent interactions. wikipedia.orglibretexts.org In the context of pyrimidine-based systems, the structural features of the pyrimidine ring, its substituents, and its ionic state play a crucial role in defining its capacity for molecular recognition and participation in host-guest complexes. nih.govnih.gov this compound, as a subject of interest, possesses several key functional groups that dictate its molecular recognition behavior: the pyrimidinone core, the bromine substituent, and its nature as a hydrobromide salt.

The pyrimidinone scaffold is structurally analogous to the nitrogenous bases found in DNA and RNA, predisposing it to form specific hydrogen bonds. nih.gov The N-H group acts as a hydrogen bond donor, while the carbonyl group (C=O) and the ring nitrogen atoms serve as hydrogen bond acceptors. This dual functionality allows pyrimidinones (B12756618) to engage in self-assembly or to bind with complementary guest molecules that can participate in hydrogen bonding. nih.gov The formation of N-H···O hydrogen bonds is a particularly robust and energetically favorable interaction in these systems. nih.gov

The presence of a bromine atom at the 5-position of the pyrimidine ring introduces the potential for halogen bonding. nih.govbirmingham.ac.uk A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. nih.gov The strength of this interaction can be comparable to that of a hydrogen bond and is highly directional, making it a valuable tool in crystal engineering and the design of supramolecular assemblies. birmingham.ac.uknih.gov In host-guest systems involving 5-Bromo-4(3H)-pyrimidone, the bromine atom can act as a halogen bond donor, interacting with electron-rich sites on a host or guest molecule.

The hydrobromide salt form of the compound means that the pyrimidine ring is protonated, which significantly alters its hydrogen bonding capabilities. The protonated nitrogen atom becomes a stronger hydrogen bond donor, enhancing the strength and directionality of its interactions with hydrogen bond acceptors. This protonation can lead to the formation of well-defined and predictable hydrogen-bonding patterns, which are essential for stable host-guest complex formation. nih.gov

The interplay of these non-covalent forces—hydrogen bonding, halogen bonding, and electrostatic interactions—governs the molecular recognition phenomena in pyrimidine-based host-guest systems. The specific geometry and electronic properties of this compound allow it to selectively bind to host molecules that have complementary shapes and functional groups capable of engaging in these interactions.

Detailed Research Findings

While specific host-guest studies involving this compound are not extensively documented in publicly available literature, the principles of molecular recognition in related systems provide a strong basis for understanding its potential behavior. Research on other halogenated pyrimidines and pyrimidinones has demonstrated their ability to form intricate supramolecular structures through a combination of hydrogen and halogen bonds. nih.govnih.gov

For instance, studies on co-crystals of bromo-substituted benzoic acids with amino-pyrimidines have shown that hydrogen-bonding synthons are primarily responsible for the initial assembly, while halogen bonds play a crucial role in organizing these assemblies into higher-dimensional networks. nih.gov This suggests that in a host-guest scenario, this compound would likely utilize its strong hydrogen bonding capacity to achieve initial recognition and binding within a host's cavity, with the bromine atom providing additional stability and orientational specificity through halogen bonding.

The table below summarizes the key non-covalent interactions that this compound can participate in within a hypothetical host-guest complex, along with typical geometric parameters observed in similar systems.

| Interaction Type | Donor/Acceptor in this compound | Potential Partner in Host/Guest Molecule | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H (donor) | O, N (acceptor) | 2.7 - 3.2 (N···O/N) | 150 - 180 (N-H···O/N) |

| Hydrogen Bond | C=O (acceptor) | O-H, N-H (donor) | 2.8 - 3.3 (O···H) | 140 - 170 (O···H-X) |

| Halogen Bond | C-Br (donor) | O, N, π-system (acceptor) | 2.8 - 3.5 (Br···O/N) | ~165 (C-Br···O/N) |

| Ionic Interaction | Protonated Pyrimidine (cation) | Anionic sites in host | Variable | N/A |

Future Research Directions and Challenges

Development of Greener Synthetic Routes

Traditional methods for the synthesis of pyrimidine (B1678525) derivatives often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, leading to significant environmental concerns. nih.gov The future of synthesizing 5-Bromo-4(3H)-pyrimidone Hydrobromide hinges on the adoption of green chemistry principles to create more sustainable and efficient processes.

A primary challenge is the replacement of conventional catalysts and solvents with environmentally benign alternatives. Research is moving towards the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles. powertechjournal.com For instance, novel approaches using catalysts derived from natural sources, such as animal bone meal, have shown promise in Biginelli reactions for pyrimidinone synthesis, offering high yields and short reaction times. research-nexus.net The development of nanocatalysts, such as zinc oxide-supported copper oxide, also presents a promising avenue for catalyzing the synthesis of related pyrimidine structures in water, a green solvent. researchgate.net

Future research should focus on developing one-pot, multicomponent reactions (MCRs) for the direct synthesis of the 5-bromopyrimidinone core. nih.gov MCRs enhance atom economy and reduce waste by combining multiple reaction steps into a single operation without isolating intermediates. powertechjournal.com The use of alternative energy sources like microwave irradiation and ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netscilit.com Mechanochemical synthesis, which involves solvent-free reactions conducted through grinding or ball-milling, offers another powerful green approach to constructing pyrimidine-based frameworks. researchgate.net

Key areas for future investigation include:

Catalyst Development: Designing reusable and biodegradable catalysts, such as solid-supported catalysts, magnetic nanocatalysts, and organocatalysts, to replace toxic metal catalysts and harsh acids. powertechjournal.comresearch-nexus.net

Solvent Substitution: Prioritizing the use of green solvents like water, deep eutectic solvents (DESs), or conducting reactions under solvent-free conditions. nih.gov

Process Intensification: Employing energy-efficient techniques such as microwave-assisted synthesis and flow chemistry to shorten reaction times and improve yields. researchgate.net

Atom Economy: Designing synthetic pathways, particularly one-pot procedures, that maximize the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net

Exploration of Novel Reactivity Patterns

The bromine atom at the C5 position of the pyrimidone ring is a key functional handle for derivatization, yet its full reactive potential remains largely untapped. Future research should systematically explore its participation in a wide array of modern organic reactions to generate novel molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and represent a significant area for exploration. jocpr.com The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been successfully applied to other brominated pyrimidines to form C-C bonds and construct biaryl systems. mdpi.comlibretexts.orgmdpi.com Investigating the scope of this reaction with 5-Bromo-4(3H)-pyrimidone will be crucial for creating derivatives with diverse electronic and steric properties. Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations, should also be explored to introduce alkenyl, alkynyl, and nitrogen-based substituents, respectively. jocpr.com

Beyond cross-coupling, the electron-deficient nature of the pyrimidine ring suggests potential for nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom acts as a leaving group. libretexts.org While SNAr reactions on aryl halides typically require strong activation by electron-withdrawing groups, the pyrimidone core itself may provide sufficient activation. youtube.comyoutube.com This pathway could enable the direct introduction of nucleophiles containing oxygen, nitrogen, and sulfur, providing straightforward access to a variety of functionalized derivatives. youtube.comwikipedia.org

Future research should focus on:

Cross-Coupling Reactions: Systematically studying the scope and limitations of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions to build molecular complexity.

Nucleophilic Aromatic Substitution: Investigating the feasibility of SNAr reactions with various nucleophiles to displace the bromine atom.

Metal-Halogen Exchange: Exploring lithium-halogen or magnesium-halogen exchange to generate a nucleophilic C5-pyrimidone species, which can then react with a range of electrophiles.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to engage the C-Br bond in novel transformations, offering mild and selective methods for functionalization.

Advanced Applications in Materials Science and Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents and biologically active molecules. nih.gov Derivatives of 5-bromopyrimidin-4(3H)-one have already shown promise as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme relevant to cardiovascular and erectile dysfunction therapies. nih.gov Furthermore, related 2-amino-5-bromo-4(3H)-pyrimidinones have been evaluated for their antiviral activity. nih.gov

The future in medicinal chemistry lies in leveraging the 5-Bromo-4(3H)-pyrimidone scaffold to design and synthesize targeted libraries of compounds for screening against a wide range of diseases. The bromine atom serves as a versatile anchor point for structure-activity relationship (SAR) studies, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For example, novel pyrimidine derivatives have recently been identified as bone anabolic agents, suggesting that this scaffold could be explored for treating conditions like osteoporosis. nih.gov

In materials science, pyrimidine-based compounds are less explored but hold potential due to their rigid, planar structure and the presence of heteroatoms capable of coordinating with metals or participating in hydrogen bonding. These features are desirable for the construction of functional materials such as:

Organic Light-Emitting Diodes (OLEDs): The conjugated pyrimidine system could be incorporated into larger π-conjugated molecules with tailored electronic properties for use in emissive or charge-transport layers.

Sensors: The pyrimidone core could be functionalized with chromophores or fluorophores to create chemosensors that detect specific ions or molecules through changes in their optical or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring can act as ligands to coordinate with metal ions, forming porous, crystalline structures with applications in gas storage, separation, and catalysis.

Integration of AI/Machine Learning in Synthetic Design and Prediction

The complexity of designing synthetic routes and predicting the reactivity of novel compounds presents a significant bottleneck in chemical research. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to overcome these challenges. iscientific.orgnih.gov

Furthermore, ML models can be trained to predict the outcomes of reactions with high accuracy. youtube.com For a molecule like 5-Bromo-4(3H)-pyrimidone, predictive models could be developed to:

Forecast Reaction Yields: Predict the efficiency of various cross-coupling or substitution reactions based on the specific reactants, catalysts, and conditions used. cmu.edu

Predict Regioselectivity: In cases where multiple reactive sites exist, ML can predict which site is most likely to react, guiding synthetic strategy. This is particularly relevant for functionalization of the heterocyclic ring. nih.gov

Estimate Reaction Kinetics: ML models are being developed to predict reaction rate constants for reactions involving reactive species like halogen radicals, which could provide insight into the reactivity of the C-Br bond. nih.gov

A significant challenge in applying ML to chemistry is the need for large, high-quality datasets. cam.ac.uk Future efforts will require systematic data collection from high-throughput experimentation to train robust and accurate models tailored to the chemistry of halogenated heterocycles. The integration of these predictive tools with automated synthesis platforms could ultimately enable a closed-loop system where AI designs a synthetic route, a robot executes the synthesis, and the resulting data is used to refine future predictions. nih.govyoutube.com

Q & A

Q. What are the optimal methods for synthesizing 5-Bromo-4(3H)-pyrimidone Hydrobromide, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of nitro-substituted intermediates. For example, 5-nitro derivatives are reduced using Raney nickel under hydrogen pressure (50 psi) in methanol, achieving yields of ~80% after recrystallization . Key parameters include:

Q. How can tautomeric equilibria between 5-Bromo-4(3H)-pyrimidone and its hydroxypyrimidine form be experimentally determined?

Methodological Answer: Tautomerism is studied via UV-Vis spectroscopy and INDO/CI quantum chemical calculations . The 4(3H)-pyrimidone form is favored due to its planar geometry, as shown by UV spectral alignment with computational transition energies . Experimental steps:

Spectroscopy : Compare experimental UV spectra with calculated spectra for each tautomer.

Computational analysis : Use semiempirical methods (e.g., INDO/CI) to model energy differences between tautomers .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions forming supramolecular layers) .

- NMR spectroscopy : Assigns tautomeric forms (e.g., ¹H NMR chemical shifts for NH protons at δ ~8.94 ppm) .

- Elemental analysis : Confirms halogen content (Br) and stoichiometry .

Advanced Research Questions

Q. How does 5-Bromo-4(3H)-pyrimidone participate in prebiotic chemical pathways, particularly in the formation of nucleobases like uracil?

Methodological Answer: Under astrophysical conditions (UV irradiation in H₂O ice matrices), 4(3H)-pyrimidone derivatives undergo oxidation to form uracil. Computational studies (DFT) show:

Q. What contradictions exist between computational predictions and experimental observations in thymine formation from 5-methyl-4(3H)-pyrimidone derivatives?

Methodological Answer: Theoretical calculations (Route 3) predict thymine formation via methylation of 4(3H)-pyrimidone intermediates, but experimental studies fail to detect thymine . Resolving this requires:

Q. How can competitive binding assays elucidate the interaction of 5-Bromo-4(3H)-pyrimidone derivatives with biological targets (e.g., 5-HT₃ receptors)?

Methodological Answer:

Q. What strategies improve the photo-stability of 5-Bromo-4(3H)-pyrimidone in prebiotic simulation experiments?

Methodological Answer:

Q. How do substituents on the pyrimidone ring influence pharmacological activity (e.g., H₂ receptor antagonism)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.